molecular formula C5H7N3O B2953822 4-Methoxypyridazin-3-amine CAS No. 1026194-47-7

4-Methoxypyridazin-3-amine

Cat. No.: B2953822
CAS No.: 1026194-47-7
M. Wt: 125.131
InChI Key: ZHMFSQJMTITBJA-UHFFFAOYSA-N
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Description

4-Methoxypyridazin-3-amine (CAS: Not explicitly provided; molecular formula: C₅H₇N₃O, monoisotopic mass: 125.0589 Da) is a pyridazine derivative featuring a methoxy (-OCH₃) group at the 4-position and an amino (-NH₂) group at the 3-position of the heterocyclic ring . Pyridazines are nitrogen-containing bicyclic aromatic compounds with two adjacent nitrogen atoms, and substitutions on the ring significantly influence their chemical reactivity, solubility, and biological activity. This compound is structurally related to bioactive molecules in medicinal chemistry, particularly those targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-methoxypyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMFSQJMTITBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026194-47-7
Record name 4-methoxypyridazin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridazin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridazine with ammonia or an amine source under suitable conditions. Another method includes the reduction of 4-methoxypyridazine-3-nitro to obtain the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through crystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with zinc in acidic conditions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazines.

Scientific Research Applications

4-Methoxypyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxypyridazin-3-amine involves its interaction with specific molecular targets. The methoxy and amino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS: 121041-41-6)
  • Molecular Formula : C₁₁H₁₁N₃O₂ (MW: 217.22 g/mol)
  • Key Differences: Incorporates a 4-methoxyphenoxy substituent at the 6-position instead of a simple methoxy group.
  • Applications : Used in synthetic intermediates for heterocyclic chemistry .
4-Chloro-5-methoxypyridin-3-amine
  • Molecular Formula : C₆H₇ClN₂O (MW: 158.59 g/mol)
  • Key Differences : Chlorine substitution at the 4-position introduces electronegativity, enhancing stability and altering reactivity compared to the parent pyridazine.
  • Synthetic Relevance : Reported in pyridine derivative catalogs, suggesting utility in agrochemical or pharmaceutical synthesis .

Pyridine Derivatives

5-Methoxy-4-methylpyridin-3-amine•HCl
  • Molecular Formula : C₇H₁₀N₂O•HCl (MW: 178.63 g/mol)
  • Key Differences : Methyl and methoxy groups at the 4- and 5-positions on a pyridine ring. The hydrochloride salt improves solubility for pharmacological applications.
  • Activity : Structural analogs are explored in drug discovery for kinase inhibition .
6-Methoxy-4-methylpyridin-3-amine (CAS: 6635-91-2)
  • Molecular Formula : C₇H₁₀N₂O (MW: 138.17 g/mol)
  • Key Differences : Methyl substitution at the 4-position may enhance lipophilicity, impacting membrane permeability in bioactive molecules.
  • Synthesis : Commercially available for research applications .

Heterocyclic Hybrids

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
  • Molecular Formula : C₁₅H₁₄N₄OS (MW: 298.37 g/mol)
  • Key Differences : Combines pyridine and thiazole moieties with a 4-methoxyphenyl group. The thiazole ring introduces sulfur-based interactions, useful in metalloenzyme targeting.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
  • Molecular Formula : C₁₄H₁₅N₅O₂ (MW: 285.30 g/mol)
  • Key Differences : Triazolo-pyridazine core with an ethanamine side chain. This hybrid structure may enhance selectivity in receptor binding.
  • Safety : Documented in safety data sheets for research use .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Methoxypyridazin-3-amine Pyridazine 4-OCH₃, 3-NH₂ C₅H₇N₃O 125.06 Base structure for drug design
6-(4-Methoxyphenoxy)pyridazin-3-amine Pyridazine 6-(4-OCH₃-C₆H₄-O-), 3-NH₂ C₁₁H₁₁N₃O₂ 217.22 Bulky substituent for selectivity
5-Methoxy-4-methylpyridin-3-amine•HCl Pyridine 5-OCH₃, 4-CH₃, 3-NH₂ C₇H₁₀N₂O•HCl 178.63 Enhanced solubility and stability
6-Methoxy-4-methylpyridin-3-amine Pyridine 6-OCH₃, 4-CH₃, 3-NH₂ C₇H₁₀N₂O 138.17 Lipophilicity for membrane uptake
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Pyridine-Thiazole Thiazole-linked 4-OCH₃-phenyl C₁₅H₁₄N₄OS 298.37 Sulfur-based interactions

Research Findings and Trends

  • Electronic Effects : Methoxy groups in this compound donate electron density via resonance, stabilizing the ring and influencing nucleophilic substitution reactions. Chlorine or methyl substituents in analogs (e.g., 4-Chloro-5-methoxypyridin-3-amine) introduce contrasting electronic effects .
  • Pyridine-thiazole hybrids (e.g., CHEMBL1533602) are explored for antimicrobial or anticancer activity .
  • Synthetic Accessibility : this compound derivatives are synthesized via reductive amination or coupling reactions, as seen in piperidine-containing analogs (e.g., Example 8 in ) .

Biological Activity

4-Methoxypyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C6H8N4OC_6H_8N_4O. The structure consists of a pyridazine ring with a methoxy group at the fourth position and an amino group at the third position. This unique substitution pattern is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Properties : Preliminary studies indicate that this compound may interfere with cell proliferation pathways and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some derivatives of pyridazine compounds have demonstrated inhibitory activity against pro-inflammatory cytokines.

The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets. For instance, it may:

  • Inhibit key enzymes that are vital for bacterial survival.
  • Modulate signaling pathways associated with cell growth and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of IL-β production

Case Study - Antimicrobial Efficacy : A study published in Scholars Research Library examined various pyridazine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption, leading to cell lysis .

Case Study - Anticancer Activity : In another investigation, the effects of this compound on human cancer cell lines were assessed. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. Apoptotic markers such as caspase activation were also observed, suggesting a potential pathway for therapeutic application in oncology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridazine derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateSignificant
3-Methoxypyridazin-4-amineHighModerate
Pyridazinone DerivativesVariableLow to Moderate

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